molecular formula C15H21N3 B089436 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile CAS No. 1024-16-4

1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile

Cat. No.: B089436
CAS No.: 1024-16-4
M. Wt: 243.35 g/mol
InChI Key: NPYMJCBIPUSGQF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C15H21N3 and its molecular weight is 243.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72998. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activities. Substituting the benzamide with a bulky moiety in the para position significantly increased activity, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Cancer Treatment and DNA Binding Certain derivatives of this compound have shown potent cytotoxic activity against cancer cells, including colon cancer. For instance, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (4c), a related derivative, was effective in inducing apoptosis in colorectal cancer cell lines and interacted with DNA in a groove binding mode (Ahagh et al., 2019).

Molecular Docking Studies Molecular docking studies have been conducted with derivatives of this compound, targeting specific receptors such as estrogen and progesterone receptors. This approach aimed to predict the activity of these compounds against vital targets in diseases like breast cancer (Shirani et al., 2021).

Antimicrobial Activity Derivatives of this compound have been studied for their antimicrobial activities. For example, pyrimidine carbonitrile derivatives showed potential in inducing bacterial cell membrane rupture and disintegration, suggesting their use as antimicrobial agents (Bhat & Begum, 2021).

Fluorescent Probes for DNA Detection Novel benzimidazo[1,2-a]quinolines substituted with piperidine have been synthesized and characterized for their potential as DNA-specific fluorescent probes. This research indicates the application of these compounds in the detection and analysis of DNA (Perin et al., 2011).

Future Directions

The future directions for the use of 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile would depend on the outcomes of ongoing research in various scientific fields. It’s used in diverse scientific research areas due to its unique properties .

Properties

IUPAC Name

1-benzyl-4-(ethylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-17-15(13-16)8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYMJCBIPUSGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145037
Record name 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024-16-4
Record name 4-(Ethylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024-16-4
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Record name 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Record name MLS002693809
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Record name 1-Benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-(ethylamino)piperidine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 1-benzylpiperidin-4-one (5.69 g) in ethanol (4.2 mL) was added dropwise a solution of ethylamine hydrochloride (2.69 g) in water (3 mL) under ice-cooling and then added dropwise a solution of potassium cyanide (2.04 g) in water (7 mL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added isopropyl alcohol (10 mL) and water (30 mL) and the mixture was stirred and extracted. To the organic layer was added water (30 mL) and the mixture was stirred and extracted. The organic layer was diluted with methylene chloride (30 mL) and the mixture was washed with a brine, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and to the residue was added isopropyl alcohol (100 mL) and the precipitates were filtered off. The filtrate was concentrated in vacuo to give 1-benzyl-4-cyano-4-(ethylamino)piperidine (7.3 g, yield: 99.7%) as a yellow oil.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-N-benzylpiperidone (5.69 g, 29.5 mmol) in ethanol (4.2 ml) cooled in an ice bath was added ethylamine hydrochloride (2.69 g, 32.3 mmol) in water (3 ml), keeping the internal temperature of the reaction below 10° C. A solution of KCN (2.04 g, 31.3 mmol) in water (7 ml) was added to the reaction solution over 10 minutes while keeping the internal temperature below 10° C. The reaction was then warmed to room temperature and stirred 18 hours. Isopropanol (10 ml) was added to the reaction mixture to give two distinct layers: lower colorless aqueous layer and an orange organic upper layer. The organic layer was separated and stirred with water (30 ml) for 30 minutes. The organic layer was separated (orange organic layer now the bottom layer), the solvent was removed in vacuo, and the resultant oil diluted in methylene chloride (30 ml). The organic layer was washed with brine, dried (Na2SO4), filtered and concentrated, in vacuo, to give I-1A-1e as an orange oil (6.05 g, 84%): +APcI MS (M+1) 244.2; 1H NMR (400 MHz, CD2Cl2) δ 7.32 (d, J=4.1 Hz, 4H), 7.29–7.23 (m, 1H), 3.54 (s, 2H), 2.81–2.76 (m, 2H), 2.75 (q, J=7.1 Hz, 2H), 2.35–2.29 (m, 2H), 2.01–1.98 (m, 2H), 1.74–1.68 (m, 2H), 1.14 (t, J=7.1 Hz, 3H).
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.04 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Yield
84%

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